METHYL 4,5-DIMETHOXY-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]BENZOATE
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Overview
Description
Methyl 4,5-dimethoxy-2-[2-(piperidin-1-yl)acetamido]benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-[2-(piperidin-1-yl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzoate ester: The starting material, 4,5-dimethoxy-2-nitrobenzoic acid, is esterified using methanol and a suitable acid catalyst to form methyl 4,5-dimethoxy-2-nitrobenzoate.
Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Acylation of the amine: The resulting amine is then acylated with 2-chloro-N-(piperidin-1-yl)acetamide in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-[2-(piperidin-1-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine
Major Products Formed
Oxidation: Oxidized derivatives of the benzoate ester
Reduction: Alcohol derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Methyl 4,5-dimethoxy-2-[2-(piperidin-1-yl)acetamido]benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: It is employed in studies investigating the interaction of piperidine-containing compounds with biological targets such as enzymes and receptors.
Pharmaceutical Research: The compound is explored for its potential therapeutic effects, including anticonvulsant and analgesic properties.
Chemical Biology: It serves as a probe molecule for studying the structure-activity relationships of
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(2-piperidin-1-ylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-22-14-9-12(17(21)24-3)13(10-15(14)23-2)18-16(20)11-19-7-5-4-6-8-19/h9-10H,4-8,11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTMJNPGJMLAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CN2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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